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Compound Name:
3-Bromo-5-(1,3,4-oxadiazol-2-

yl)pyridine

Cat. No.: B1627667 Get Quote

. ## An In-depth Technical Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: Properties,

Synthesis, and Applications

Executive Summary
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound of significant interest in

contemporary medicinal chemistry and materials science. This molecule strategically integrates

three key pharmacophores: a pyridine ring, a bromine atom, and a 1,3,4-oxadiazole moiety.

This unique combination confers a versatile reactivity profile and a high potential for biological

activity. The pyridine and oxadiazole rings act as bioisosteres for ester and amide

functionalities, enhancing metabolic stability and serving as hydrogen bond acceptors, which is

crucial for molecular recognition at biological targets. The bromine atom provides a reactive

handle for a multitude of cross-coupling reactions, enabling the synthesis of diverse and

complex molecular libraries. This guide offers a comprehensive analysis of its chemical

properties, outlines a robust synthetic pathway, explores its reactivity, and discusses its

potential applications, particularly in the realm of drug discovery.

Molecular Profile and Physicochemical Properties
The structural architecture of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is the foundation of its

chemical behavior. The electron-withdrawing nature of the pyridine nitrogen and the oxadiazole

ring influences the electron density of the entire system, while the bromine atom at the 5-

position provides a key site for synthetic modification.
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Table 1: Core Physicochemical and Spectroscopic Data

Property Value / Description Source / Rationale

Molecular Formula C₇H₄BrN₃O -

Molecular Weight 226.03 g/mol -

CAS Number Not consistently assigned.
Often synthesized as a

research intermediate.

Appearance
Expected to be a white to off-

white solid.

Based on analogous

heterocyclic compounds.

Melting Point
Not reported; predicted >150

°C.

High aromaticity and potential

for crystal packing.

Solubility

Sparingly soluble in water;

soluble in polar aprotic

solvents (DMSO, DMF) and

chlorinated solvents (DCM,

Chloroform).

Polarity of the heterocyclic

rings.

¹H NMR (DMSO-d₆)

Predicted δ 9.3-9.4 (s, 1H, H2-

pyr), 9.0-9.1 (s, 1H, H6-pyr),

8.6-8.7 (s, 1H, H4-pyr), 9.5-9.6

(s, 1H, H5-oxadiazole).

Chemical shifts are downfield

due to the deshielding effects

of the electronegative N and O

atoms and aromatic ring

currents.[1][2][3]

¹³C NMR (DMSO-d₆)

Predicted δ 164-166 (C2-oxa),

160-162 (C5-oxa), 152-154

(C6-pyr), 148-150 (C2-pyr),

138-140 (C4-pyr), 122-124

(C5-pyr), 120-122 (C3-pyr).

The carbons of the oxadiazole

ring are highly deshielded. The

C-Br carbon (C5-pyr) is also

significantly affected.[3][4][5][6]

[7]

IR (KBr, cm⁻¹)

~3100 (Ar C-H str), ~1600

(C=N str), ~1580 (C=C str),

~1150 (C-O-C str), ~550 (C-Br

str).

Characteristic vibrational

frequencies for the functional

groups present.[8]

Mass Spec (EI)
M⁺ peak at m/z 225/227

(approx. 1:1 ratio).
Isotopic signature of bromine.
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Synthesis and Mechanistic Insights
The synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is most reliably achieved through

a multi-step sequence starting from commercially available 5-bromonicotinic acid. The causality

behind this pathway lies in the robust and well-established reactions for forming the hydrazide

intermediate and the subsequent cyclodehydration to the oxadiazole ring.

Proposed Synthetic Workflow
The chosen pathway involves three primary transformations: (1) Esterification of the carboxylic

acid to prevent side reactions and activate the carbonyl group, (2) Hydrazinolysis to form the

key carbohydrazide intermediate, and (3) Cyclodehydration to construct the 1,3,4-oxadiazole

ring.
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Step 1: Esterification

Step 2: Hydrazinolysis Step 3: Oxadiazole Formation

5-Bromonicotinic Acid

Methyl 5-bromonicotinate

 SOCl₂ / MeOH
Reflux

5-Bromonicotinohydrazide

 N₂H₄·H₂O / EtOH
Reflux

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

 Acetic Acid (cat.)
Reflux

Triethyl Orthoformate

 Acetic Acid (cat.)
Reflux

Click to download full resolution via product page

Caption: Synthetic pathway for 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine.

Detailed Experimental Protocol: Synthesis
This protocol is designed to be self-validating, with clear checkpoints for characterization.

Step 1: Synthesis of Methyl 5-bromonicotinate

Suspend 5-bromonicotinic acid (1.0 eq) in methanol (10 vol).

Cool the suspension to 0 °C in an ice bath.
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Add thionyl chloride (1.5 eq) dropwise over 30 minutes, maintaining the temperature below

10 °C. Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acid

chloride in situ, which is immediately esterified by the methanol solvent. The excess

methanol drives the reaction to completion.

Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor

reaction completion by TLC (e.g., 30% Ethyl Acetate/Hexane).

Cool the reaction and concentrate under reduced pressure.

Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃ and extract

with ethyl acetate (3 x 10 vol).

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the

crude ester, which can be purified by column chromatography.

Step 2: Synthesis of 5-Bromonicotinohydrazide[9]

Dissolve methyl 5-bromonicotinate (1.0 eq) in ethanol (10 vol).

Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 8-12 hours. Causality:

The large excess of hydrazine drives the nucleophilic acyl substitution, converting the ester

to the more stable hydrazide.

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry

under vacuum to obtain 5-bromonicotinohydrazide.

Step 3: Synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

To a flask containing 5-bromonicotinohydrazide (1.0 eq), add triethyl orthoformate (10 vol).

Causality: Triethyl orthoformate serves as a one-carbon source and a dehydrating agent for

the cyclization to the oxadiazole ring.

Add a catalytic amount of glacial acetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/244489260_Synthesis_Crystal_Structure_and_Antibacterial_Activity_of_5-Bromonicotinic_Acid_1-4-Chlorophenylmethylidenehydrazide_Monohydrate_Methanol_Solvate
https://www.benchchem.com/product/b1627667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by LC-

MS.

After completion, cool the reaction and remove the excess triethyl orthoformate under

reduced pressure.

The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl

acetate/hexane) to yield the final product.

Chemical Reactivity and Derivatization Potential
The molecule possesses two primary sites for synthetic elaboration: the C-Br bond on the

pyridine ring and the pyridine nitrogen. This dual reactivity makes it an exceptionally valuable

building block for creating libraries of complex molecules.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to reactions like

Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the

introduction of aryl, heteroaryl, amine, and alkyne functionalities, respectively. The choice of

catalyst and ligand is critical, as the pyridine nitrogen can coordinate to the palladium center,

potentially inhibiting the catalytic cycle.[10] Ligands such as those based on phosphines

(e.g., PPh₃, XPhos) are often employed to mitigate this issue.[11][12][13][14]

Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated systems, the C-

Br bond can undergo SNAr with strong nucleophiles under forcing conditions.

Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized with alkyl halides or

undergo N-oxidation, which can further modify the electronic properties and reactivity of the

ring system.
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C-Br Cross-Coupling Pyridine Reactivity

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Suzuki-Miyaura
(Aryl/Heteroaryl-B(OH)₂)

Pd Cat.
Base

Buchwald-Hartwig
(R₂NH)

Pd Cat.
Base

Sonogashira
(Alkynes)

Pd/Cu Cat.
Base

N-Alkylation
(R-X)

N-Oxidation
(m-CPBA)

Click to download full resolution via product page

Caption: Reactivity landscape of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine.

Applications in Medicinal Chemistry and Drug
Development
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide

spectrum of biological activities.[15] It is often used as a bioisostere for amide or ester groups

to improve pharmacokinetic properties such as metabolic stability and cell permeability. The

combination with a pyridine ring, another cornerstone of drug design, and a versatile bromo-

substituent positions this molecule as a powerful starting point for drug discovery programs.

Derivatives of 1,3,4-oxadiazoles have demonstrated significant potential in various therapeutic

areas:

Anticancer: Many derivatives exhibit cytotoxic activity against various cancer cell lines.[6][8]

Antimicrobial: The scaffold is a common feature in agents with antibacterial and antifungal

properties.[16][17]

Anti-inflammatory: Compounds incorporating this moiety have shown potent anti-

inflammatory effects.[15]

Neurological Disorders: It has been explored for anticonvulsant and antidepressant activities.
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Library Synthesis via Cross-Coupling

Potential Therapeutic Applications

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Aryl Derivatives
Suzuki

Amine DerivativesBuchwald

Alkyne Derivatives

Sonogashira

Anticancer Agents

Anti-inflammatory

Antimicrobial Agents

CNS Agents

Click to download full resolution via product page

Caption: Role as a scaffold in drug discovery programs.

Self-Validating Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol provides a representative method for derivatizing the title compound, with

integrated quality control checks.

Objective: To synthesize 3-Phenyl-5-(1,3,4-oxadiazol-2-yl)pyridine.

Materials:

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine (1.0 eq)

Phenylboronic acid (1.2 eq)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

Potassium Carbonate (K₂CO₃) (2.0 eq)
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1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-(1,3,4-oxadiazol-2-
yl)pyridine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this

cycle three times. Causality: This is critical to remove oxygen, which can oxidize the Pd(0)

catalyst, rendering it inactive.

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours.

Monitoring (Validation Point 1): Take a small aliquot from the reaction, dilute it with ethyl

acetate, and spot on a TLC plate alongside the starting material. A new, more nonpolar spot

should appear, and the starting material spot should diminish. LC-MS can be used for

definitive confirmation of product formation (expected m/z for product = 223.07).

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the layers. Wash the organic layer with brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Characterization (Validation Point 2): Obtain ¹H NMR, ¹³C NMR, and mass spectra of the

purified product. The ¹H NMR should show characteristic signals for the newly introduced

phenyl group, and the mass spectrum should confirm the molecular weight of 223.07. The

bromine isotopic pattern in the MS will be absent.

Conclusion and Future Outlook
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine represents a highly valuable and versatile building

block for chemical synthesis. Its straightforward preparation and the orthogonal reactivity of its

functional groups allow for the systematic development of novel compounds. The proven

importance of the pyridine and 1,3,4-oxadiazole scaffolds in drug discovery strongly suggests
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that derivatives of this molecule will continue to be promising candidates for development as

new therapeutic agents. Future research will likely focus on expanding the library of derivatives

through advanced cross-coupling techniques and evaluating their biological activities across a

wider range of therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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